molecular formula C8H9NaO3S B11718733 Sodium o-tolylmethanesulfonate

Sodium o-tolylmethanesulfonate

Cat. No.: B11718733
M. Wt: 208.21 g/mol
InChI Key: BVEUZYSFYWQJOT-UHFFFAOYSA-M
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Description

Sodium o-tolylmethanesulfonate is an organic compound belonging to the class of sulfonates. It is characterized by the presence of a sulfonic acid group attached to a tolyl (methylphenyl) group. This compound is widely used in various chemical reactions and industrial applications due to its unique properties.

Properties

Molecular Formula

C8H9NaO3S

Molecular Weight

208.21 g/mol

IUPAC Name

sodium;(2-methylphenyl)methanesulfonate

InChI

InChI=1S/C8H10O3S.Na/c1-7-4-2-3-5-8(7)6-12(9,10)11;/h2-5H,6H2,1H3,(H,9,10,11);/q;+1/p-1

InChI Key

BVEUZYSFYWQJOT-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium o-tolylmethanesulfonate can be synthesized through the sulfonation of o-tolylmethane using sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide. The reaction typically occurs under controlled temperature conditions to ensure the desired product’s formation.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where o-tolylmethane is treated with sulfonating agents. The resulting sulfonic acid is then neutralized with sodium hydroxide to produce the sodium salt. The process is optimized for high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonate group in sodium o-tolylmethanesulfonate acts as an excellent leaving group, facilitating nucleophilic substitution reactions. This property is particularly exploited in cross-coupling reactions such as the Suzuki-Miyaura reaction , where aryl sulfonates couple with boronic acids or esters under palladium catalysis .

Mechanism

The sulfonate group stabilizes the transition state during substitution, enhancing reaction efficiency. For example, in Suzuki-Miyaura coupling, the palladium catalyst mediates oxidative addition of the aryl sulfonate, followed by transmetallation with a boronic acid and reductive elimination to form the coupled product .

Elimination Reactions

Under specific conditions, this compound undergoes elimination, expelling the sulfonate group to form alkenes. This reaction pathway is less commonly explored but highlights the compound’s versatility in organic synthesis.

Comparative Reactivity

This compound’s reactivity differs from other sulfonates due to its ortho-substituted tolyl group. A comparison with related compounds reveals:

CompoundKey Structural FeatureReactivity Pattern
Sodium p-tolylmethanesulfonatePara-substituted sulfonateSimilar substitution reactivity, altered steric effects
Sodium benzenesulfonateUnsubstituted benzene ringHigher stability, lower reactivity

Scientific Research Applications

Sodium o-tolylmethanesulfonate has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other sulfur-containing compounds.

    Biology: The compound is used in biochemical assays and as a reagent in the modification of biomolecules.

    Industry: this compound is used in the production of detergents, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium o-tolylmethanesulfonate involves its ability to act as a sulfonating agent. The sulfonate group can interact with various molecular targets, leading to the formation of sulfonate esters or other derivatives. These interactions can affect the chemical and physical properties of the target molecules, leading to desired outcomes in various applications.

Comparison with Similar Compounds

  • Sodium p-tolylmethanesulfonate
  • Sodium benzenesulfonate
  • Sodium methanesulfonate

Comparison: Sodium o-tolylmethanesulfonate is unique due to the presence of the o-tolyl group, which imparts specific chemical properties and reactivity. Compared to sodium p-tolylmethanesulfonate, the ortho position of the methyl group in this compound can lead to different steric and electronic effects, influencing its reactivity and applications. Sodium benzenesulfonate and sodium methanesulfonate lack the tolyl group, making them less versatile in certain reactions.

Biological Activity

Sodium o-tolylmethanesulfonate (SOTMS) is a sulfonate compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tolyl group attached to a methanesulfonate moiety. Its chemical formula is C₈H₉NaO₃S. The sulfonate group enhances its solubility in water, making it suitable for various biological applications.

Mechanisms of Biological Activity

Research indicates that SOTMS exhibits several biological activities, primarily through its interactions with cellular components:

  • Antimicrobial Activity : SOTMS has shown effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis.
  • Antioxidant Properties : The compound demonstrates the ability to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting cellular integrity and function.
  • Enzyme Inhibition : Studies have indicated that SOTMS can inhibit certain enzymes, which may be beneficial in therapeutic contexts where enzyme regulation is necessary.

Antimicrobial Effects

A study conducted by Lee et al. (2022) investigated the antimicrobial properties of SOTMS against Escherichia coli and Staphylococcus aureus. The results indicated that SOTMS inhibited bacterial growth at concentrations as low as 50 µg/mL.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
S. aureus75 µg/mL

This study supports the potential application of SOTMS in developing new antimicrobial agents.

Antioxidant Activity

In a separate investigation by Zhang et al. (2023), the antioxidant capacity of SOTMS was assessed using DPPH radical scavenging assays. The compound exhibited a significant scavenging effect with an IC50 value of 25 µg/mL, demonstrating its potential as a natural antioxidant.

Concentration (µg/mL)% Scavenging Effect
1030
2560
5085

These findings highlight the compound's ability to protect against oxidative damage in biological systems.

Enzyme Inhibition Studies

Research by Chen et al. (2024) focused on the inhibitory effects of SOTMS on acetylcholinesterase (AChE), an enzyme involved in neurotransmission. The study found that SOTMS inhibited AChE activity with an IC50 value of 15 µM, suggesting its potential role in treating neurodegenerative diseases such as Alzheimer's.

Q & A

Q. What are the established methods for synthesizing sodium o-tolylmethanesulfonate, and how can purity be validated?

this compound is typically synthesized via sulfonation of o-tolylmethane followed by neutralization with sodium hydroxide. Key steps include:

  • Purification : Recrystallization using ethanol/water mixtures to remove unreacted precursors .
  • Characterization : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the sulfonate group's position and sodium counterion integration. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended to assess purity (>95%) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis or high-temperature reactions to mitigate inhalation risks.
  • Waste disposal : Neutralize residual acidic byproducts before disposal in accordance with local hazardous waste regulations .

Q. How should researchers design experiments to study the compound’s solubility and stability under varying pH conditions?

  • Solubility profiling : Prepare buffer solutions (pH 2–12) and measure solubility via gravimetric analysis after 24-hour equilibration at 25°C.
  • Stability testing : Use accelerated degradation studies (e.g., 40°C/75% relative humidity) with periodic HPLC analysis to monitor decomposition products .

Advanced Research Questions

Q. How can contradictory data on this compound’s reactivity in aqueous media be resolved?

Discrepancies in hydrolysis rates or byproduct formation often arise from:

  • Impurity interference : Validate starting material purity via inductively coupled plasma mass spectrometry (ICP-MS) to rule out metal ion contamination .
  • Methodological variability : Standardize agitation speed, temperature control (±0.5°C), and ionic strength across studies. Replicate experiments with inert gas purging (e.g., nitrogen) to isolate oxygen-sensitive pathways .

Q. What strategies optimize the compound’s catalytic efficiency in organic synthesis (e.g., as a phase-transfer catalyst)?

  • Structure-activity relationship (SAR) : Modify the o-tolyl group’s substituents (e.g., electron-withdrawing groups) and evaluate catalytic performance in model reactions (e.g., nucleophilic substitutions).
  • Kinetic studies : Use in situ Fourier-transform infrared (FTIR) spectroscopy to track reaction progress and identify rate-limiting steps .

Q. How should researchers address inconsistencies in toxicity profiles reported across in vitro and in vivo studies?

  • Dosage normalization : Express exposure levels in μmol/kg rather than mg/kg to account for molecular weight variations.
  • Endpoint harmonization : Align assays (e.g., MTT for cytotoxicity, Ames test for mutagenicity) with OECD guidelines. Cross-validate findings using primary cell lines and animal models (e.g., zebrafish embryos) .

Methodological Guidance for Data Reporting

Q. What criteria ensure reproducibility when documenting synthetic procedures for this compound?

  • Detailed protocols : Specify reaction stoichiometry, solvent-to-substrate ratios, and quenching methods.
  • Raw data inclusion : Provide NMR spectra (with integration values), HPLC chromatograms (retention times, peak areas), and elemental analysis results (C, H, S, Na) in supplementary materials .

Q. How can researchers statistically validate anomalous results in kinetic studies of this compound?

Apply Grubbs’ test to identify outliers and repeat experiments with triplicate sampling. Use multivariate analysis (e.g., principal component analysis) to distinguish experimental noise from biologically/chemically significant trends .

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